molecular formula C17H32O2 B12612368 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine CAS No. 919076-27-0

3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine

Cat. No.: B12612368
CAS No.: 919076-27-0
M. Wt: 268.4 g/mol
InChI Key: VYGRJQRMWAQOPF-UHFFFAOYSA-N
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Description

3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine is an organic compound with the molecular formula C17H32O2. It belongs to the class of dioxines, which are characterized by a six-membered ring containing two oxygen atoms. This compound is notable for its unique structure, which includes heptyl and hexyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of heptyl and hexyl alcohols with a dioxane derivative in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the dioxine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxine ring into a more saturated form.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenation can be achieved using chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptyl and hexyl ketones, while reduction may produce more saturated dioxine derivatives.

Scientific Research Applications

3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hexyl-3,6-dihydro-1,2-dioxine
  • 6-Hexyl-3-(7-methoxycarbonylheptyl)-3,6-dihydro-1,2-dioxine
  • 4H-1,3-Dioxin, 4-hexyl

Uniqueness

3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine is unique due to its specific heptyl and hexyl substituents, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry.

Properties

CAS No.

919076-27-0

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

3-heptyl-4-hexyl-3,6-dihydro-1,2-dioxine

InChI

InChI=1S/C17H32O2/c1-3-5-7-9-11-13-17-16(14-15-18-19-17)12-10-8-6-4-2/h14,17H,3-13,15H2,1-2H3

InChI Key

VYGRJQRMWAQOPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1C(=CCOO1)CCCCCC

Origin of Product

United States

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